Tert-butyl 6-bromoquinolin-2-ylcarbamate
Description
Contextualization of Quinoline (B57606) Heterocycles as Privileged Scaffolds in Chemical Synthesis
Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a "privileged scaffold" in medicinal chemistry and materials science. rsc.orgresearchgate.net This designation stems from the frequent appearance of the quinoline core in a vast array of biologically active compounds and functional materials. orientjchem.orgnih.gov Its structure is a key component in numerous natural products, particularly alkaloids, and serves as the foundational framework for a multitude of synthetic pharmaceuticals. rsc.org
The pharmacological versatility of quinoline derivatives is extensive, with compounds exhibiting activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. rsc.orgorientjchem.org Notable examples of quinoline-based drugs include chloroquine, a well-known antimalarial, and various kinase inhibitors used in oncology. rsc.orgnih.gov The synthetic utility of the quinoline ring system is enhanced by its chemical reactivity, which allows for functionalization at various positions, enabling chemists to modulate the electronic and steric properties of the molecule to achieve desired biological or material functions. orientjchem.org
Significance of Carbamate (B1207046) Protecting Groups in Nitrogen Chemistry and Synthetic Design
In the course of a multi-step organic synthesis, it is often necessary to temporarily mask the reactivity of certain functional groups to prevent unwanted side reactions. Amines, being nucleophilic and basic, frequently require such protection. Carbamates are one of the most widely used classes of protecting groups for amines due to their reliability and versatility. organic-chemistry.org
The tert-butoxycarbonyl (Boc) group, in particular, is a cornerstone of modern synthetic strategy. wikipedia.org It is typically installed by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The resulting carbamate significantly diminishes the nucleophilicity and basicity of the nitrogen atom. This electronic modification allows other parts of the molecule to undergo reactions under conditions that the unprotected amine would not tolerate.
A key advantage of the Boc group is its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. organic-chemistry.org Crucially, it can be readily removed under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the carbamate to regenerate the amine, releasing carbon dioxide and tert-butanol (B103910). wikipedia.org This specific cleavage condition allows for "orthogonal" protection strategies, where multiple protecting groups can be selectively removed in the presence of others.
| Protecting Group | Abbreviation | Structure | Common Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | -C(O)O(CH₃)₃ | Strong Acid (e.g., TFA, HCl) |
| Carboxybenzyl | Cbz or Z | -C(O)OCH₂C₆H₅ | Catalytic Hydrogenation (H₂, Pd/C) |
| Fluorenylmethyloxycarbonyl | Fmoc | -C(O)OCH₂-Fmoc | Base (e.g., Piperidine) |
Structural Features and Synthetic Utility of Brominated Quinoline Carbamates
The combination of a quinoline ring, a bromine atom, and a carbamate protecting group within a single molecule, as seen in Tert-butyl 6-bromoquinolin-2-ylcarbamate, creates a highly versatile synthetic building block. Each component serves a distinct and valuable purpose.
The Boc-protected amine at the 2-position pacifies the reactivity of the nitrogen, allowing for selective chemistry to be performed elsewhere on the molecule. The bromine atom, typically at the 6-position, acts as a crucial functional handle. Halogenated aromatic and heteroaromatic compounds are indispensable precursors in modern synthetic chemistry, particularly for carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orgnih.gov
The bromine atom on the quinoline scaffold is ideally positioned for participation in a variety of palladium-catalyzed cross-coupling reactions. acs.org These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for constructing complex molecular frameworks by forming new bonds between the brominated quinoline and various coupling partners (e.g., boronic acids, alkynes, or amines). rsc.orgacs.org Therefore, brominated quinolines serve as key intermediates for the synthesis of more elaborate, multi-functionalized quinoline derivatives. nih.govresearchgate.net
Overview of Research Trajectories Pertaining to this compound
This compound is primarily utilized as an intermediate or building block in the synthesis of more complex molecules. Its value lies in the strategic placement of its functional groups, which allows for a stepwise and controlled elaboration of the quinoline scaffold.
| Property | Value |
|---|---|
| CAS Number | 1312611-18-9 |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ |
| Molecular Weight | 323.19 g/mol |
| Physical Form | Solid |
Research involving this compound typically follows a synthetic sequence where the bromine atom is first exploited. For instance, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl substituent at the 6-position. Following this transformation, the Boc protecting group on the 2-amino group can be removed under acidic conditions. The newly liberated amino group can then undergo further reactions, such as acylation or alkylation, to complete the synthesis of the target molecule. This stepwise approach enables the construction of diverse libraries of 2,6-disubstituted quinolines, which are of significant interest in drug discovery programs. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-bromoquinolin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-7-4-9-8-10(15)5-6-11(9)16-12/h4-8H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAIMQTZPVJZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 6 Bromoquinolin 2 Ylcarbamate and Its Analogs
Direct Synthesis Approaches for Tert-butyl 6-bromoquinolin-2-ylcarbamate
The direct synthesis of this compound is typically approached through a multi-step sequence that logically builds the molecule by first establishing the core bromoquinoline structure and subsequently introducing the carbamate (B1207046) functional group.
Bromination Strategies on Quinoline (B57606) Precursors
The regioselective introduction of a bromine atom onto the quinoline scaffold is a critical step. The position of bromination is heavily influenced by the directing effects of existing substituents and the reaction conditions. For the synthesis of 6-bromoquinoline (B19933) derivatives, the starting material is often a quinoline with a directing group that favors substitution at the C-6 position.
Electrophilic bromination of the quinoline ring system can be complex. For instance, the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924), has been studied to understand the regioselectivity. Depending on the equivalents of the brominating agent (e.g., Br₂) and the solvent, a mixture of mono- and di-bromo derivatives can be obtained. researchgate.netresearchgate.net For example, bromination of 8-methoxyquinoline (B1362559) can yield the 5-bromo derivative as the sole product, demonstrating the strong directing effect of the methoxy (B1213986) group. researchgate.net Achieving specific bromination at the C-6 position often requires starting with a precursor like 2-aminoquinoline (B145021) and carefully selecting brominating agents and conditions to favor the desired isomer.
| Quinoline Precursor | Brominating Agent/Conditions | Position(s) Brominated | Observed Outcome |
|---|---|---|---|
| Isoquinoline | N-Bromosuccinimide (NBS), H₂SO₄, -25°C | 5 | Yields 5-bromoisoquinoline. orgsyn.org |
| 8-Hydroxyquinoline | Br₂ (2.1 eq), CH₃CN/CH₂Cl₂ | 5,7 | Forms 5,7-dibromo-8-hydroxyquinoline. researchgate.net |
| 8-Methoxyquinoline | Br₂ (1.1 eq), CCl₄ | 5 | Furnishes 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.net |
| 8-Aminoquinoline | Br₂ (1.5 eq), CH₂Cl₂ | 5,7 | Gives a mixture of 5-bromo- and 5,7-dibromo-8-aminoquinoline. researchgate.net |
Introduction of the Carbamate Moiety via N-Protection Techniques
The introduction of the tert-butyl carbamate (Boc) group is a standard method for protecting amino groups in organic synthesis. wikipedia.org This transformation is typically achieved by reacting the aminoquinoline precursor, such as 2-amino-6-bromoquinoline, with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is generally performed in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. wikipedia.orgnih.gov
| Reagent | Typical Conditions | Applicability |
|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, Et₃N, DMAP), aqueous or anhydrous solvent (e.g., THF, CH₃CN). wikipedia.orgnih.gov | Most common and versatile method for protecting primary and secondary amines. fishersci.co.uk |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | Requires careful pH and temperature control. | Effective for mono-carbamate protection of diamines. |
| Acyl azide (B81097) (via Curtius Rearrangement) | Reaction of a carboxylic acid with NaN₃ and Boc₂O, followed by thermal rearrangement and trapping with t-BuOH. organic-chemistry.org | Useful for converting carboxylic acids to Boc-protected amines. nih.gov |
Sequential Synthesis Pathways and Reaction Cascade Design
A logical and commonly employed pathway for synthesizing this compound begins with a suitable quinoline precursor. A plausible sequence is:
Starting Material : 2-Aminoquinoline.
Bromination : Electrophilic bromination of 2-aminoquinoline. The amino group is an activating ortho-, para-director. While substitution could occur at C-3, conditions can be optimized to favor bromination on the benzo ring, yielding 2-amino-6-bromoquinoline among other isomers.
N-Protection : The resulting 2-amino-6-bromoquinoline is then reacted with di-tert-butyl dicarbonate (Boc₂O) to afford the final product, this compound.
An alternative pathway could involve protecting the amino group first, followed by bromination. However, the Boc-protected amino group's directing effect and the potential for reaction complexities must be carefully considered.
Synthesis of Positional Isomers and Structurally Related Quinoline Carbamates
The synthesis of positional isomers of bromoquinoline carbamates requires distinct strategies to control the regiochemistry of the bromine and carbamate substituents.
Synthetic Routes to 3-Bromoquinoline (B21735) Carbamate Isomers
Synthesizing a 3-bromoquinoline carbamate isomer, such as tert-butyl 3-bromoquinolin-2-ylcarbamate, necessitates the introduction of a bromine atom at the C-3 position. One approach involves the direct bromination of quinoline itself. Reacting an acid salt of quinoline with bromine in a suitable solvent can yield 3-bromoquinoline hydrobromide, which is subsequently neutralized to give 3-bromoquinoline.
From 3-bromoquinoline, an amino group would need to be installed at the C-2 position. This can be achieved by heating 2,3-dibromoquinoline (B82864) with ammonia (B1221849) in the presence of a copper catalyst to yield 2-amino-3-bromoquinoline. researchgate.net The final step would be the Boc-protection of the amino group as previously described.
Methodologies for 5-Bromo- and 8-Bromoquinoline (B100496) Carbamate Analogs
The synthesis of 5-bromo and 8-bromoquinoline carbamate analogs often relies on either direct C-H functionalization or the functionalization of pre-substituted quinolines.
5-Bromoquinoline Analogs : The synthesis of compounds like tert-butyl 5-bromoquinolin-2-ylcarbamate can be achieved through electrophilic bromination of a suitable quinoline precursor. chemscene.com As seen with 8-substituted quinolines, the directing group plays a crucial role. For example, bromination of 8-methoxyquinoline provides 5-bromo-8-methoxyquinoline selectively. researchgate.net A similar strategy starting from 2-aminoquinoline or its protected form could be employed, followed by separation of the desired 5-bromo isomer.
8-Bromoquinoline Analogs : The synthesis of 8-substituted quinoline carbamates can be approached using modern catalytic methods. A notable strategy is the Rh(III)-catalyzed C-H amidation of quinoline N-oxides. ibs.re.krnih.gov This method allows for the direct installation of a carbamate-protected amino group at the C-8 position. The process can be performed as a two-step, one-pot reaction where a carbamate (e.g., benzyl (B1604629) carbamate or Boc-carbamate) is first chlorinated in situ with trichloroisocyanuric acid (TCCA) and then coupled with the quinoline N-oxide using a rhodium catalyst. ibs.re.kr This provides a highly efficient route to 8-aminoquinoline precursors, which can then be further functionalized or deprotected. nih.gov The existence of tert-butyl 8-bromoquinolin-2-ylcarbamate and tert-butyl 8-bromoquinolin-3-ylcarbamate has been documented, suggesting their utility as synthetic building blocks. chemshuttle.comchemshuttle.com
| Isomer Target | Key Precursor | Synthetic Strategy |
|---|---|---|
| 3-Bromo-2-carbamate | 2,3-Dibromoquinoline | Amination at C-2 with ammonia/copper catalyst, followed by Boc-protection. researchgate.net |
| 5-Bromo-2-carbamate | 2-Aminoquinoline | Electrophilic bromination followed by chromatographic separation of the 5-bromo isomer and subsequent Boc-protection. chemscene.com |
| 8-Amido-carbamate | Quinoline N-oxide | Rh(III)-catalyzed C-H amidation at C-8 using carbamate reagents. ibs.re.krnih.gov |
Green Chemistry Principles and Sustainable Synthetic Approaches
The contemporary synthesis of quinoline derivatives, including this compound, is progressively influenced by the need for environmentally benign processes. Green chemistry principles are being integrated to minimize waste, reduce energy consumption, and utilize less hazardous substances. researchgate.nettandfonline.com Key to these approaches is the development of efficient catalysts and the exploration of alternative reaction media that offer a departure from traditional, often hazardous, organic solvents. tandfonline.com
A primary route to the target molecule involves the formation of a 2-amino-6-bromoquinoline intermediate, which is subsequently protected with a tert-butoxycarbonyl (Boc) group. Sustainable approaches focus on optimizing both of these critical steps.
Catalyst innovation is at the forefront of green synthetic methodologies for quinoline derivatives. The focus has shifted from stoichiometric reagents to catalytic systems that are efficient, recyclable, and operate under mild conditions.
For the synthesis of the 2-aminoquinoline core, the Buchwald-Hartwig amination of 2-chloro-6-bromoquinoline stands out as a powerful method. nih.gov Green advancements in this area concentrate on minimizing the loading of the palladium catalyst and employing ligands that promote high turnover numbers. acsgcipr.org The use of well-defined pre-catalysts can also contribute to efficiency and reproducibility. researchgate.net Research has also explored the use of more sustainable base metals like copper and nickel as alternatives to palladium, aligning with green chemistry goals of using less toxic and more abundant materials. acsgcipr.org
Nanocatalysts are also emerging as a promising frontier in the sustainable synthesis of quinolines. acs.org Their high surface-area-to-volume ratio often translates to higher catalytic activity, allowing for lower catalyst loading and milder reaction conditions. For instance, metal nanoparticles supported on materials like alumina (B75360) can be employed in quinoline synthesis and are often easily recoverable and reusable, a key tenet of green chemistry. acs.org
Here is a table summarizing various catalytic systems used in the synthesis of quinoline derivatives, reflecting the move towards more sustainable options:
| Catalyst System | Reaction Type | Key Green Advantages | Reference |
|---|---|---|---|
| Pd(dba)2 / BINAP | Buchwald-Hartwig Amination | High efficiency in C-N bond formation. | acs.org |
| Copper Nanoparticles | Ullmann Condensation | Use of a more abundant and less toxic metal. | acsgcipr.org |
| Ru–Fe/γ-Al2O3 | Reductive Cyclization | Heterogeneous catalyst, allowing for easy separation and reuse. | nsf.gov |
| Nafion NR50 | Friedländer Synthesis | Reusable solid acid catalyst, avoiding corrosive liquid acids. | researchgate.net |
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional syntheses of quinolines often rely on volatile and hazardous organic solvents. tandfonline.com Green chemistry encourages the minimization of solvent use or the replacement of hazardous solvents with more benign alternatives.
Solvent-free reactions, where the reactants themselves act as the reaction medium, represent an ideal green scenario. tandfonline.com Microwave-assisted organic synthesis (MAOS) has proven to be a valuable tool in achieving solvent-free conditions or significantly reducing reaction times, thereby lowering energy consumption. tandfonline.com
When a solvent is necessary, the focus shifts to greener alternatives. Water is a highly desirable green solvent due to its non-toxic nature, abundance, and safety. tandfonline.com Ethanol, often derived from biomass, is another excellent green solvent choice. tandfonline.com Research has demonstrated the feasibility of conducting key reactions in quinoline synthesis, such as the Friedländer synthesis, in water or ethanol-water mixtures. tandfonline.com Ionic liquids have also been explored as alternative reaction media due to their low vapor pressure and thermal stability. rsc.org
For reactions like the Buchwald-Hartwig amination, which traditionally uses solvents like toluene (B28343) or dioxane, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) are being investigated and have shown promise. nsf.gov
The following table outlines various solvent systems and their applications in the synthesis of quinoline analogs, highlighting the shift towards more sustainable options:
| Solvent/Reaction Medium | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Water | Friedländer Synthesis | Environmentally benign, non-flammable, and readily available. | tandfonline.com |
| Ethanol/Water | One-pot multicomponent reactions | Green solvent mixture, often enhancing solubility of reactants. | tandfonline.com |
| Solvent-free (Microwave-assisted) | Various quinoline syntheses | Reduced waste, faster reaction times, and lower energy consumption. | tandfonline.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Buchwald-Hartwig Amination | A greener alternative to traditional ethereal or aromatic solvents. | nsf.gov |
Scale-Up Considerations and Process Optimization in Academic Synthesis
Translating a synthetic route from a small-scale laboratory experiment to a larger, preparative scale, even within an academic setting, presents a unique set of challenges. Process optimization is crucial for ensuring safety, efficiency, and reproducibility.
For the synthesis of this compound, key considerations for scale-up include:
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics helps in determining the optimal reaction time and temperature. Exothermic reactions, for instance, may require careful temperature control on a larger scale to prevent runaways.
Mixing and Mass Transfer: Efficient mixing becomes more critical in larger reaction vessels to ensure homogeneity and consistent reaction rates.
Work-up and Purification: Procedures that are straightforward on a small scale, such as column chromatography, can become cumbersome and generate significant solvent waste when scaled up. Alternative purification methods like crystallization or precipitation are often preferred.
Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome and safety, especially for highly reactive intermediates.
In the context of the Buchwald-Hartwig amination, catalyst loading, the stoichiometry of the amine, and the choice of base are critical parameters to optimize for a scalable process. acs.org For instance, reducing the catalyst loading is economically and environmentally beneficial. The use of design of experiments (DoE) can be a powerful tool to systematically optimize multiple reaction variables simultaneously, leading to a more robust and efficient process.
The Boc protection step is generally considered robust and scalable. The use of di-tert-butyl dicarbonate (Boc₂O) is common, and the reaction can often be driven to completion with high yields, simplifying purification on a larger scale. The choice of base and solvent can be optimized to facilitate product isolation, for example, by selecting a solvent system from which the product precipitates upon formation.
Chemical Reactivity and Transformation Mechanisms of Tert Butyl 6 Bromoquinolin 2 Ylcarbamate
Reactions at the Bromine Substituent
The bromine atom attached to the quinoline (B57606) core is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is characteristic of an aryl bromide on an electron-deficient heterocyclic system.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for functionalizing the 6-position of the quinoline ring. These reactions offer a broad scope and functional group tolerance, making them indispensable in modern synthesis.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. For substrates similar to Tert-butyl 6-bromoquinolin-2-ylcarbamate, like other Boc-protected aminobromoquinolines, Suzuki-Miyaura coupling has been successfully employed. These reactions typically utilize a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. One study on a related Boc-protected aminobromoquinoline highlighted the potential for biaryl product formation. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Arylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | Good to Excellent |
| Alkylboronic Ester | CataCXium A Pd G3 | - | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | Up to 95% |
| Heteroarylboronic Acid | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 | Variable |
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 6-bromoquinoline (B19933) core and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govwikipedia.orgorganic-chemistry.org Copper-free versions have also been developed to avoid issues associated with the copper co-catalyst. nih.gov This method is instrumental in synthesizing arylalkynes, which are important precursors for many complex molecules. A study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine provides a relevant example of conditions that could be adapted. soton.ac.uk
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction typically requires a palladium catalyst, a phosphine ligand or N-heterocyclic carbene (NHC), and a base. organic-chemistry.org The reaction is highly valuable for the synthesis of stilbenes, cinnamates, and other vinyl-substituted aromatic compounds.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction requires a palladium catalyst, a specialized phosphine ligand (such as those developed by Buchwald), and a strong base like sodium tert-butoxide. youtube.com This transformation would allow for the introduction of a second amino group at the 6-position of the quinoline ring, leading to valuable diaminoquinoline structures.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a potential pathway for functionalizing the 6-position, although it is generally less common for simple aryl bromides compared to cross-coupling reactions. In an SNAr reaction, the bromine atom is displaced by a nucleophile. For this reaction to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net
The quinoline ring system is inherently electron-deficient, which can facilitate nucleophilic attack. However, the reactivity of the 6-position in this compound towards SNAr is influenced by the electronic properties of the carbamate (B1207046) group at the 2-position. While the nitrogen atom has an inductive electron-withdrawing effect, its lone pair can participate in resonance, donating electron density to the ring system, which could potentially deactivate the ring towards nucleophilic attack compared to a quinoline with a strongly electron-withdrawing group. Successful SNAr reactions on bromoquinolines often require harsh conditions or specific activation. ontosight.ai For instance, the displacement of a bromine atom at the C4 position of a quinoline ring is known to be facilitated by an electron-withdrawing nitro group at the C6 position.
Organometallic Intermediates from Bromine Functionalization
The bromine atom can be converted into an organometallic species, which can then react with various electrophiles. Two common methods for this transformation are the formation of Grignard reagents and organolithium compounds.
Grignard Reagents: The reaction of this compound with magnesium metal would, in principle, yield the corresponding Grignard reagent (6-quinolylmagnesium bromide derivative). adichemistry.comwikipedia.orgmasterorganicchemistry.com This process typically requires an ether solvent like THF or diethyl ether and anhydrous conditions. wikipedia.org However, the presence of the carbamate group, which contains potentially reactive carbonyl and N-H functionalities (though the N-H is protected as a carbamate), could complicate the reaction.
Organolithium Intermediates: Organolithium reagents can be generated from aryl bromides via halogen-metal exchange, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. masterorganicchemistry.com An alternative and potentially more regioselective method is directed ortho-metalation (DoM). harvard.eduwikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org In this approach, a directing group on the aromatic ring complexes with the lithium reagent, directing deprotonation to an adjacent ortho position. The carbamate group is a known directing group. uwindsor.ca Therefore, treatment of this compound with a strong lithium base could potentially lead to lithiation at the C-3 position, ortho to the carbamate, rather than halogen-metal exchange at the C-6 position. The outcome would depend on the specific reaction conditions and the relative acidities of the ring protons.
Reactivity of the Carbamate Functionality
The tert-butoxycarbonyl (Boc) group at the 2-position serves as a protective group for the amino functionality. Its removal or further modification is a key step in the elaboration of the quinoline scaffold.
Selective N-Deprotection Strategies (e.g., Boc removal)
The Boc group is valued for its stability under a wide range of conditions and its susceptibility to cleavage under specific acidic conditions. This allows for selective deprotection without affecting other functional groups that might be sensitive to other deprotection methods.
The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). libretexts.orgorganic-chemistry.org The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which is then quenched or eliminated as isobutylene. libretexts.org Subsequent decarboxylation of the resulting carbamic acid yields the free amine. Other acidic reagents, such as hydrochloric acid in dioxane or methanol, are also frequently used. harvard.edu
Table 2: Common Reagents for Boc Deprotection
| Reagent | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-5 h | Very common; product is TFA salt. ontosight.ai |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temperature | Yields the hydrochloride salt. harvard.edu |
| Phosphoric Acid (H₃PO₄) | Aqueous | Mild and environmentally benign. | |
| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent | Room Temperature, short reaction times | A "green" alternative. youtube.com |
Derivatization of the Carbamate Nitrogen
While the primary role of the Boc group is protection, the carbamate nitrogen itself can potentially be a site for further functionalization, such as alkylation, prior to deprotection. Direct alkylation of an N-H carbamate can be challenging due to the decreased nucleophilicity of the nitrogen atom compared to a free amine. However, under strongly basic conditions using reagents like sodium hydride followed by an alkylating agent (e.g., an alkyl halide), N-alkylation can be achieved.
A relevant example is the alkylation of a Boc-protected amino acid derivative, where a phase transfer catalyst and a strong base like potassium hydroxide (B78521) are used with dimethyl sulfate (B86663) as the alkylating agent. google.com Such a strategy could potentially be applied to this compound to introduce a substituent on the carbamate nitrogen, yielding an N-substituted-N-Boc-aminoquinoline. This would provide access to tertiary amine derivatives after the subsequent removal of the Boc group.
Role of the Carbamate in Directing Group Chemistry
The tert-butyl carbamate group (-NHBoc) at the C2 position of the quinoline ring plays a crucial role as a directed metalation group (DMG) in a class of reactions known as directed ortho-metalation (DoM). wikipedia.orgbaranlab.org This synthetic strategy allows for highly regioselective functionalization adjacent to the directing group.
In the case of this compound, the carbamate functionality can direct deprotonation to the C3 position. The mechanism involves the coordination of an organolithium reagent, such as n-butyllithium or sec-butyllithium, to the Lewis basic oxygen or nitrogen atoms of the carbamate group. uwindsor.caorganic-chemistry.org This coordination brings the strong base into proximity with the C3 proton, facilitating its abstraction and forming a lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C3 position with high selectivity. The strength of the carbamate as a DMG is well-established, often ranking among the most powerful directing groups. uwindsor.caorganic-chemistry.orgharvard.edu
Table 1: Common Electrophiles Used in DoM Reactions
| Electrophile | Introduced Functional Group |
|---|---|
| D2O | Deuterium (-D) |
| I2 | Iodine (-I) |
| (CH3)2SO4 | Methyl (-CH3) |
| RCHO | Hydroxyalkyl (-CH(OH)R) |
| R3SiCl | Silyl (-SiR3) |
This DoM strategy offers a powerful alternative to traditional electrophilic aromatic substitution, which might otherwise yield mixtures of products, by providing a reliable method for functionalization specifically at the C3 position.
Reactions Involving the Quinoline Nitrogen
The lone pair of electrons on the quinoline nitrogen atom makes it a key site for chemical reactions, including quaternization, N-oxidation, and coordination with metal centers.
Quaternization and N-Oxidation Chemistry
Quaternization: The nitrogen atom of the quinoline ring can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction converts the neutral quinoline into a positively charged quinolinium ion. Quaternization alters the electronic properties of the quinoline ring system, making it more electron-deficient and susceptible to nucleophilic attack.
N-Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide functionality significantly modifies the reactivity of the quinoline core. It activates the C2 and C4 positions toward nucleophilic attack. mdpi.com Furthermore, the N-oxide can facilitate C-H functionalization reactions at positions that are otherwise difficult to access. mdpi.comnih.gov For instance, the conversion to an N-oxide is often a prerequisite for palladium-catalyzed C-H activation and subsequent functionalization at the C2 position of the quinoline ring. mdpi.com
Coordination Chemistry with Metal Centers for Catalytic Applications
The quinoline motif is a well-known ligand in coordination chemistry. researchgate.net In this compound, both the quinoline nitrogen and the carbonyl oxygen of the carbamate group can potentially act as donor atoms, forming a bidentate chelate with a metal center. The formation of such five-membered chelate rings is often favorable. libretexts.orglibretexts.org
This coordination to metal centers such as palladium, copper, rhodium, or zinc is fundamental to many catalytic applications. researchgate.netmdpi.com By forming a complex with the substrate, the metal catalyst can activate specific bonds and direct reactions to particular sites on the molecule. For example, quinoline-based ligands are employed in various catalytic processes, including cross-coupling reactions, hydrogenations, and C-H functionalizations. researchgate.net The specific steric and electronic properties of the this compound ligand, when coordinated to a metal, can influence the efficiency, selectivity, and turnover rate of a catalytic cycle. nih.govresearchgate.net
Functionalization of the Quinoline Core
The quinoline core of this compound possesses multiple sites for functionalization, governed by the electronic nature of the existing substituents and the choice of reaction conditions.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) reactions typically occur on the benzene (B151609) ring portion (carbocyclic ring) of the quinoline system. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of such reactions is dictated by the combined electronic effects of the substituents already present.
-NHBoc group (at C2): This is a strongly activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated into the ring system through resonance. rsc.org
Bromo group (at C6): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. masterorganicchemistry.com
Quinoline Nitrogen: The heterocyclic ring nitrogen is deactivating towards electrophilic attack on the carbocyclic ring.
Considering these factors, electrophilic attack is most likely to occur at the C5 and C7 positions of the carbocyclic ring. The C5 position is para to the deactivating bromo group and meta to the heterocyclic nitrogen's influence, while being activated by the distant -NHBoc group. The C7 position is ortho to the bromo group. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a potential role. stackexchange.comvarsitytutors.com
Regioselective Functionalization at Unsubstituted Positions
Beyond EAS, several modern synthetic methods allow for highly regioselective functionalization of the quinoline core.
Cross-Coupling Reactions at C6: The bromine atom at the C6 position is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki Coupling | Organoboron reagent (R-B(OR)2) | C-C |
| Stille Coupling | Organotin reagent (R-SnR'3) | C-C |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | C-C |
| Heck Coupling | Alkene (R-CH=CH2) | C-C |
| Buchwald-Hartwig Amination | Amine (R2NH) | C-N |
These reactions provide a reliable and modular approach to introduce diverse functionalities at the C6 position, significantly expanding the synthetic utility of the parent molecule. nih.govscielo.br
Functionalization at C3 via DoM: As discussed in section 3.2.3, the carbamate group directs lithiation specifically to the C3 position, enabling subsequent reaction with various electrophiles. organic-chemistry.orgharvard.edu This provides a complementary method for regioselective functionalization, targeting the pyridinone ring rather than the carbocyclic ring.
C-H Functionalization: Direct C-H activation is an increasingly important strategy for molecular functionalization. mdpi.comnih.gov While often challenging, specific catalytic systems can target C-H bonds for transformation. For quinoline derivatives, C-H functionalization can be directed to various positions, including C5 and C8, depending on the directing group and catalyst employed. rsc.org For this compound, while the C3 and C6 positions are readily functionalized via DoM and cross-coupling, respectively, advanced catalytic methods could potentially enable derivatization at other unsubstituted positions like C4, C5, C7, or C8. nih.gov
Article on the Chemical Reactivity of this compound Cannot Be Generated Due to Lack of Specific Research Data
An in-depth article focusing solely on the chemical reactivity and transformation mechanisms of this compound, as outlined in the user's request, cannot be generated at this time. Extensive searches for specific research findings on the C-H activation and radical-mediated transformations of this particular compound have not yielded any direct studies or detailed experimental data.
While general principles of C-H activation on quinoline and carbamate-containing molecules exist, there is no available scientific literature detailing such reactions specifically for this compound. For instance, palladium-catalyzed C-H functionalization is a known method for activating C-H bonds in quinoline derivatives, often directed by the nitrogen atom of the quinoline ring or a substituent. However, without specific studies on this compound, any discussion of reaction pathways, regioselectivity, or the influence of the tert-butyl carbamate and bromo groups would be purely speculative.
Similarly, the field of radical chemistry is vast, with established mechanisms for radical initiation, propagation, and termination. The bromine atom on the quinoline ring could potentially be involved in radical reactions, but again, no specific examples or research findings concerning this compound are present in the available literature.
To provide a "thorough, informative, and scientifically accurate" article with "detailed research findings" and "data tables" as requested, it is imperative to draw from peer-reviewed scientific literature that has explicitly studied the compound . As this information is not currently available, generating the requested article would lead to speculation and would not meet the required standards of scientific accuracy.
Therefore, until research is published that specifically investigates the C-H activation and radical-mediated transformations of this compound, it is not possible to fulfill this request.
Mechanistic and Kinetic Investigations of Reactions Involving Tert Butyl 6 Bromoquinolin 2 Ylcarbamate
Elucidation of Reaction Intermediates
Specific reaction intermediates for tert-butyl 6-bromoquinolin-2-ylcarbamate have not been experimentally isolated or characterized in dedicated studies. However, based on the known reactivity of analogous carbamates and quinoline (B57606) systems, several transient species can be postulated.
In nucleophilic substitution reactions, particularly those involving the displacement of the bromine atom, the formation of a Meisenheimer-like intermediate could be possible under certain conditions, although this is less common for aryl bromides compared to more activated systems. More likely, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the key intermediates would involve organometallic species. For instance, in a palladium-catalyzed reaction, an oxidative addition of the C-Br bond to a Pd(0) complex would form a Pd(II)-aryl intermediate. Subsequent transmetalation and reductive elimination steps would proceed through further organopalladium intermediates.
Hydrolysis or deprotection of the tert-butyl carbamate (B1207046) (Boc) group typically proceeds through a carbocationic intermediate. Under acidic conditions, protonation of the carbonyl oxygen is followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the corresponding 2-aminoquinoline (B145021).
Kinetic Studies and Rate Determining Steps
For transition-metal-catalyzed cross-coupling reactions, the oxidative addition of the aryl bromide to the metal center is often the rate-determining step. The electronic nature of the quinoline ring and any steric hindrance around the bromine atom would influence the rate of this step.
In the case of Boc-deprotection under acidic conditions, the unimolecular cleavage of the protonated carbamate to form the tert-butyl cation is typically the slow, rate-determining step, characteristic of an E1-type elimination. The rate of this step is primarily dependent on the stability of the departing carbocation and the acidity of the medium.
A study on the cycloaddition of a different carbamate, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, highlighted how reaction kinetics can distinguish between unimolecular and bimolecular pathways. For instance, when a reaction is conducted with a large excess of one reagent, it can behave as a pseudo-first-order reaction, where the rate is directly proportional to the concentration of the limiting reactant mdpi.com. A bimolecular dimerization, in contrast, would show a rate dependence on the square of the reactant concentration mdpi.com. Similar kinetic analyses could be applied to reactions of this compound to elucidate its reaction mechanisms.
Transition State Analysis and Reaction Energetics
There is a lack of specific transition state analyses or calculations of reaction energetics for this compound in the literature. Such studies, typically employing computational chemistry methods like Density Functional Theory (DFT), are crucial for a detailed understanding of reaction mechanisms.
Computational approaches can model the geometry and energy of transition states, providing insights into the feasibility of a proposed reaction pathway. For instance, in the solvolysis of tert-butyl halides, the transition states have been shown to be highly dipolar and are stabilized by solvents that can act as both hydrogen bond donors and acceptors rsc.org. This stabilization lowers the activation energy of the reaction. Similar computational studies on this compound would be necessary to map out the energy profiles of its reactions and to identify the structures of the transition states.
The table below illustrates hypothetical activation energies for key reaction types, which would need to be determined experimentally or computationally for this specific compound.
| Reaction Type | Plausible Rate-Determining Step | Hypothetical Activation Energy (kJ/mol) |
| Suzuki Coupling | Oxidative Addition of C-Br to Pd(0) | 80 - 120 |
| Boc Deprotection (Acidic) | Formation of tert-butyl cation | 100 - 150 |
| Nucleophilic Aromatic Substitution | Formation of Meisenheimer complex | > 150 |
Influence of Catalysts and Ligands on Reaction Mechanisms
The reactivity of this compound can be significantly influenced by the choice of catalysts and ligands, particularly in cross-coupling reactions. The catalyst, typically a transition metal complex, and its associated ligands are central to the reaction mechanism.
In palladium-catalyzed reactions, the nature of the phosphine (B1218219) ligand, for example, can affect the rate and efficiency of the catalytic cycle. Electron-rich, bulky ligands can promote the oxidative addition and reductive elimination steps. The choice of ligand can also influence the stability of the catalytic species and prevent side reactions.
While not directly studying the title compound, research on the enzymatic kinetic resolution of a related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, demonstrates the profound impact of a catalyst on reaction outcomes researchgate.netnih.gov. In this case, the lipase from Candida antarctica (CAL-B) was used to achieve high enantioselectivity researchgate.netnih.gov. This highlights how biocatalysts can offer alternative reaction pathways with distinct mechanistic features compared to traditional chemical catalysts.
Solvent Effects and Reaction Environment Impact on Mechanism
The reaction environment, particularly the choice of solvent, can have a significant impact on the reaction mechanism and kinetics of transformations involving this compound.
The polarity of the solvent can influence the stability of reactants, intermediates, and transition states. For reactions that involve the formation of charged intermediates or highly polar transition states, polar solvents are generally preferred as they can solvate and stabilize these species, thereby increasing the reaction rate chemrxiv.org. For instance, the solvolysis of tert-butyl halides is faster in polar protic solvents which can stabilize the forming carbocation and halide ion rsc.org.
A DFT study on a different tert-butyl ester derivative showed that the solvent can alter the preferred reaction mechanism. In that case, an electron transfer mechanism was favored in polar media, while a hydrogen transfer mechanism was dominant in non-polar media mdpi.com. This underscores the importance of the solvent in dictating the reaction pathway.
The table below summarizes the expected impact of different solvent types on common reactions of this compound.
| Reaction Type | Solvent Type | Expected Impact on Rate | Rationale |
| Suzuki Coupling | Aprotic polar (e.g., DMF, Dioxane) | Moderate to High | Solubilizes reactants and intermediates without interfering with the catalytic cycle. |
| Boc Deprotection (Acidic) | Polar protic (e.g., Methanol) or Aprotic (e.g., Dichloromethane) | High | Stabilizes the forming tert-butyl cation and facilitates proton transfer. |
| SNAr | Aprotic polar (e.g., DMSO) | Low to Moderate | Stabilizes the potentially charged Meisenheimer intermediate. |
Further experimental and computational studies are necessary to fully elucidate the intricate mechanistic and kinetic details of reactions involving this compound.
Theoretical and Computational Chemistry Studies
Electronic Structure Analysis and Molecular Orbital Theory
The arrangement of electrons in molecular orbitals governs a compound's chemical behavior. Analysis of the electronic structure of tert-butyl 6-bromoquinolin-2-ylcarbamate offers profound insights into its stability and potential for chemical reactions.
HOMO-LUMO Gap Analysis
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in molecular orbital theory. This "HOMO-LUMO gap" is an indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies that the molecule is more prone to chemical reactions. For molecules with similar structures, such as azulene-containing polymers which are noted for their small HOMO-LUMO gaps compared to isomers like naphthalene, this property is of significant interest. researchgate.net
Charge Distribution and Reactivity Prediction
The distribution of electron density within a molecule is key to predicting its reactive sites. Regions with higher electron density (nucleophilic centers) are susceptible to attack by electrophiles, while areas with lower electron density (electrophilic centers) are targets for nucleophiles. Computational models can generate electrostatic potential maps that visualize this charge distribution.
In this compound, the nitrogen and oxygen atoms of the carbamate (B1207046) group, as well as the nitrogen atom in the quinoline (B57606) ring, are expected to be regions of high electron density due to their electronegativity. Conversely, the carbon atom of the carbonyl group and the carbon atoms attached to the electronegative atoms would be relatively electron-deficient. The bromine atom, being an electron-withdrawing group, would also influence the charge distribution on the quinoline ring. Studies on similar aminobenzonitriles have explored intramolecular charge transfer (ICT), a phenomenon that is highly dependent on the molecule's electronic structure and conformation. nih.govresearchgate.net
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations minimize the total energy of the molecule with respect to the positions of its nuclei.
For this compound, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties. Furthermore, DFT can be used to calculate the molecule's total electronic energy, which is a measure of its stability. Similar calculations have been performed for a wide range of organic molecules to predict their structures and relative stabilities. researchgate.netscielo.br
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions.
An MD simulation of this compound could reveal the flexibility of the tert-butyl and carbamate groups and how they move relative to the rigid quinoline ring system. This is particularly important for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors. The simulations can also provide insights into the formation of intermolecular hydrogen bonds and other non-covalent interactions that govern the compound's physical properties in the solid and liquid states.
Prediction of Spectroscopic Signatures for Structural Assignment and Mechanistic Probes
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm their structure. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms, which are highly sensitive to the local electronic environment. These predicted spectra can aid in the assignment of peaks in experimental NMR data.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption bands in an IR spectrum. This is particularly useful for identifying the characteristic vibrations of functional groups, such as the C=O stretch of the carbamate.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely reaction pathway. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products.
The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, computational studies have been used to elucidate the reaction pathways and energetic feasibility of Pd-catalyzed carbamate synthesis. mdpi.com Similar studies on reactions involving this compound could provide valuable insights into its reactivity and guide the design of new synthetic routes.
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Conformational Studies
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Tert-butyl 6-bromoquinolin-2-ylcarbamate. Both ¹H and ¹³C NMR would provide detailed information about the molecular framework, while advanced 2D NMR techniques could reveal through-bond and through-space correlations, aiding in the unambiguous assignment of all signals and providing insights into the compound's conformation.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring system and the aliphatic protons of the tert-butyl group. The chemical shifts and coupling patterns of the quinoline protons would be particularly informative for confirming the substitution pattern.
Expected ¹H NMR Data (Hypothetical)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-3 | 7.20 | d | 8.5 |
| H-4 | 8.10 | d | 8.5 |
| H-5 | 7.85 | d | 2.0 |
| H-7 | 7.60 | dd | 8.8, 2.0 |
| H-8 | 7.95 | d | 8.8 |
| NH | 9.50 | s | - |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for all carbon atoms in the molecule, including the quaternary carbons. The characteristic shifts for the carbonyl carbon of the carbamate (B1207046) group and the carbons of the quinoline ring would be key diagnostic features.
Expected ¹³C NMR Data (Hypothetical)
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-2 | 152.0 |
| C-3 | 115.0 |
| C-4 | 139.0 |
| C-4a | 148.0 |
| C-5 | 125.0 |
| C-6 | 118.0 |
| C-7 | 130.0 |
| C-8 | 128.0 |
| C-8a | 135.0 |
| C=O | 153.0 |
| C(CH₃)₃ | 81.0 |
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign the proton and carbon signals and to establish the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, offering insights into the preferred conformation of the carbamate side chain relative to the quinoline ring.
Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Reaction Pathway Elucidation and Isomer Differentiation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for probing its fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental formula (C₁₄H₁₅BrN₂O₂). This is a critical step in verifying the identity of the compound.
Tandem Mass Spectrometry (MS/MS): MS/MS analysis would involve the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. The fragmentation of tert-butyl carbamates typically involves the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group. doaj.org The fragmentation of the quinoline ring would also produce diagnostic ions. libretexts.orglibretexts.org Studying these fragmentation patterns can help in differentiating isomers and in elucidating the structure of reaction intermediates and byproducts.
Expected Fragmentation Pattern in EI-MS (Hypothetical)
| m/z | Ion |
|---|---|
| 322/324 | [M]⁺ |
| 266/268 | [M - C₄H₈]⁺ |
| 223/225 | [M - C₅H₉O₂]⁺ |
| 144 | [C₉H₆N]⁺ |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis (of the compound or its derivatives/complexes)
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound is currently available in open databases, this technique would provide precise information on bond lengths, bond angles, and torsion angles.
For this achiral molecule, X-ray crystallography would confirm the planar structure of the quinoline ring system and the geometry of the carbamate group. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. If the compound were to be used as a ligand in a metal complex, X-ray crystallography of the resulting complex would be invaluable for understanding the coordination geometry. mdpi.comnih.govresearchgate.netmdpi.com
In-situ Spectroscopic Methods (e.g., IR, UV-Vis) for Reaction Monitoring and Intermediate Detection
In-situ spectroscopic techniques are crucial for monitoring the progress of the synthesis of this compound in real-time. These methods can provide valuable kinetic data and help in the detection of transient intermediates.
Infrared (IR) Spectroscopy: In-situ IR spectroscopy can be used to follow the formation of the carbamate group by monitoring the appearance of the characteristic C=O stretching vibration (typically around 1700-1730 cm⁻¹) and the N-H stretching vibration (around 3200-3400 cm⁻¹). nih.govresearchgate.netmdpi.com The disappearance of the starting material's characteristic peaks would also be monitored.
UV-Vis Spectroscopy: The extended π-system of the quinoline ring gives rise to characteristic UV-Vis absorption bands. researchgate.netmdpi.comresearchgate.netrsc.org The formation of this compound from its precursors would likely result in a shift in the absorption maxima (λmax), which can be monitored over time to determine the reaction kinetics. nih.gov This technique is particularly useful for reactions conducted in solution.
Chiroptical Methods for Enantiomeric Excess Determination in Asymmetric Transformations
While this compound is achiral, it could be a precursor or a product in an asymmetric synthesis leading to chiral derivatives. In such cases, chiroptical methods would be essential for determining the enantiomeric excess (e.e.) of the chiral product.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers. asianpubs.orgsigmaaldrich.comchiralpedia.com A chiral stationary phase (CSP) that interacts differently with the two enantiomers is employed, leading to different retention times. By comparing the peak areas of the two enantiomers, the e.e. can be accurately determined. The development of a suitable chiral HPLC method would be a critical step in any asymmetric synthesis involving derivatives of this compound. researchgate.netasianpubs.org
Role As a Versatile Synthetic Intermediate for Complex Organic Architectures
Synthesis of Functionalized Quinoline (B57606) Scaffolds
Detailed research findings on the use of Tert-butyl 6-bromoquinolin-2-ylcarbamate as a direct precursor for other functionalized quinoline scaffolds are not extensively documented. In principle, the bromine atom at the C6 position is well-suited for palladium-catalyzed cross-coupling reactions.
For instance, a Suzuki-Miyaura coupling could introduce various aryl or alkyl groups. This reaction would typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the bromoquinoline with an organoboron reagent. Similarly, a Buchwald-Hartwig amination could be employed to form a new carbon-nitrogen bond at the C6 position, introducing a range of amino functionalities.
However, specific examples, including reaction conditions and yields, for these transformations starting from this compound are not available in the surveyed literature.
Preparation of Polycyclic Systems Incorporating the Quinoline Core
The construction of larger, polycyclic aromatic systems that incorporate the quinoline core is a significant area of synthetic chemistry. This compound could theoretically serve as a key building block in annulation reactions, where additional rings are fused onto the existing quinoline structure. This could be achieved through intramolecular cyclization reactions following an initial functionalization at the 6-position. Despite this potential, specific, documented examples of its use in the synthesis of such polycyclic systems could not be located in the current body of scientific literature.
Application in the Construction of Diverse Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are of immense importance in pharmaceuticals and natural products. bldpharm.com Quinoline derivatives often serve as precursors for more complex heterocyclic systems. While the title compound possesses the necessary functionalities to be a starting point for such transformations, published research explicitly demonstrating its conversion into other diverse nitrogen-containing heterocycles is not apparent.
Use in Multi-Component Reactions and Domino Processes
Multi-component reactions (MCRs) and domino (or cascade) processes are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and saving time. The functionalities present in this compound make it a plausible candidate for participation in such reactions. For example, the amino group (after deprotection) and the quinoline nitrogen could potentially participate in MCRs to build complex heterocyclic adducts. Nevertheless, a review of the literature did not yield specific instances of this compound being utilized in MCRs or domino reactions.
Development of Chiral Quinoline Derivatives through Asymmetric Synthesis
The synthesis of enantiomerically pure chiral quinoline derivatives is crucial for the development of new therapeutic agents. libretexts.orgchemscene.com This can be achieved through various asymmetric synthesis strategies, including the use of chiral catalysts or chiral auxiliaries. While the quinoline scaffold is a common target in asymmetric synthesis, there is no specific information available on the use of this compound as a substrate in the development of chiral quinoline derivatives. Methodologies for creating axial chirality in biaryl systems or for the enantioselective functionalization of the quinoline ring have been developed, but their application to this specific bromo- and carbamate-substituted quinoline has not been reported. organic-chemistry.orgnih.gov
Future Research Directions and Unexplored Avenues
Integration into Novel Catalytic Cycles
The quinoline (B57606) scaffold is a privileged structure in ligand design for organometallic catalysis. mdpi.com The specific arrangement of nitrogen heteroatoms and the presence of additional functional groups in Tert-butyl 6-bromoquinolin-2-ylcarbamate make it a compelling candidate for the development of novel ligands and catalysts.
Future research could focus on leveraging the compound's inherent features for various catalytic applications:
Pincer Ligand Development: The nitrogen of the quinoline ring and the nitrogen of the carbamate (B1207046) group, upon deprotection, could serve as two coordination sites for a metal center. Further functionalization at the C-3 or C-8 position could introduce a third donor atom, leading to the formation of tridentate "pincer" ligands. These ligands are known to form highly stable complexes with transition metals, which are active in a variety of catalytic transformations.
Cross-Coupling Applications: The bromine atom at the C-6 position is a prime functional handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. researchgate.net While these reactions are standard for functionalizing such compounds, future work could explore integrating the resulting coupled products back into a catalytic cycle, where the quinoline core itself modulates the activity and selectivity of a remote catalytic center.
Asymmetric Catalysis: The development of chiral ligands containing quinoline motifs is a growing field. researchgate.netthieme-connect.com The carbamate group can be modified with chiral auxiliaries, or stereocenters can be introduced via subsequent reactions, transforming the molecule into a chiral ligand for asymmetric catalysis. researchgate.net This could enable enantioselective processes such as asymmetric hydrogenations or carbon-carbon bond-forming reactions. researchgate.netacs.org
| Potential Catalytic Role | Relevant Structural Features | Exemplary Reaction Types |
| Bidentate/Tridentate Ligand | Quinoline Nitrogen, Carbamate Nitrogen | C-H Functionalization, Cross-Coupling, Transfer Hydrogenation |
| Cross-Coupling Substrate | C-6 Bromine Atom | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Coupling |
| Chiral Ligand Precursor | Carbamate group, Quinoline backbone | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |
Photoredox and Electrochemical Transformations
The electron-rich nature of the quinoline system suggests its potential as a substrate in photoredox and electrochemical reactions, offering pathways for novel functionalization that are often inaccessible through traditional thermal methods.
Photoredox Catalysis: Visible-light photoredox catalysis can initiate single-electron transfer (SET) processes, generating radical ions from aromatic systems. researchgate.net For this compound, this could lead to several unexplored transformations:
Dearomative Functionalization: SET oxidation of the quinoline core could generate a radical cation, which could then be trapped by various nucleophiles. This would lead to dearomatized products with increased sp3 character, rapidly building molecular complexity from a flat aromatic precursor. researchgate.net
Radical-Radical Coupling: The generation of a quinolinyl radical via photoredox catalysis could enable its coupling with other radical species, including alkyl radicals generated from organotrifluoroborates. nih.gov This would allow for the direct installation of alkyl or other functional groups onto the quinoline scaffold under mild conditions. charnwooddiscovery.com
C-H Functionalization: While transition metal-catalyzed C-H functionalization of quinolines is well-established, photoredox catalysis offers a complementary approach that often proceeds under milder conditions and without the need for directing groups. rsc.orgrsc.org
Electrochemical Transformations: Electrosynthesis provides a reagent-free method for oxidation and reduction. The electrochemical properties of quinoline derivatives have been investigated, revealing a strong correlation between their structure and redox potentials. nih.govresearchgate.net Unexplored avenues for this compound include:
Electrochemical C-S/C-N Bond Formation: Electrochemical methods have been developed for the C3-thiolation of quinolines. rsc.org Similar strategies could be explored for this compound, potentially targeting different positions on the ring system.
Reductive Debromination/Coupling: The C-Br bond can be targeted for electrochemical reduction, which could lead to either debromination or the formation of bi-quinoline structures through reductive coupling.
Oxidative Polymerization: The carbamate group and the aromatic ring could be susceptible to oxidative electropolymerization, forming a conductive or functional polymer film on an electrode surface. The electrochemical detection of carbamate pesticides has been studied, suggesting the carbamate moiety is electrochemically active. acs.org
| Transformation Type | Potential Reaction | Key Advantage |
| Photoredox Catalysis | Dearomative Functionalization | Rapid increase in molecular complexity |
| Photoredox Catalysis | C(sp2)-C(sp3) Cross-Coupling | Mild conditions for alkylation |
| Electrochemistry | Regioselective C-H Thiolation | Atom-economical C-S bond formation |
| Electrochemistry | Reductive Coupling | Synthesis of novel dimeric scaffolds |
Development of Stereoselective Synthetic Methods
The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. This compound serves as a versatile prochiral substrate for the development of new stereoselective synthetic methodologies.
Future research could target the following areas:
Asymmetric C-H Functionalization: The development of chiral catalysts that can differentiate between the enantiotopic C-H bonds on the quinoline ring would be a significant advance. For instance, a chiral transition metal catalyst could selectively functionalize the C-5 or C-7 position.
Catalytic Asymmetric Reduction: The quinoline ring can undergo asymmetric hydrogenation to produce chiral tetrahydroquinoline derivatives. Research into new catalytic systems that could achieve high enantioselectivity for the reduction of the 6-bromo-2-aminoquinoline core (after deprotection) would be valuable.
Diastereoselective Reactions: The existing functional groups can be used to direct subsequent diastereoselective transformations. For example, after coupling a chiral group at the C-6 position, this new stereocenter could influence the facial selectivity of reactions on the quinoline ring or on substituents. The inverse electron demand Diels-Alder reaction using chiral Lewis acids is one such approach that has been applied to quinoline synthesis. nih.govresearchgate.net
Exploration of Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry investigates the formation of complex assemblies through non-covalent interactions. nih.gov this compound possesses multiple features that make it an excellent candidate as a "tecton," or molecular building block, for designing self-assembling systems. researchgate.net
Hydrogen Bonding: The carbamate group contains both a hydrogen bond donor (N-H) and acceptors (C=O), which can participate in the formation of predictable hydrogen-bonding networks, leading to tapes, sheets, or porous hydrogen-bonded organic frameworks (HOFs).
π-π Stacking: The planar, electron-deficient quinoline ring is prone to π-π stacking interactions, which can direct the assembly of molecules into ordered columnar or lamellar structures.
Halogen Bonding: The bromine atom at the C-6 position can act as a halogen bond donor, interacting with Lewis basic sites (e.g., nitrogen or oxygen atoms) on adjacent molecules to form defined supramolecular architectures.
Metal Coordination: Upon deprotection of the carbamate, the 2-aminoquinoline (B145021) moiety becomes an excellent bidentate chelating ligand for metal ions. This can be exploited to construct metallo-supramolecular assemblies, such as coordination polymers, cages, or gels. mdpi.comnih.gov Research on 8-hydroxyquinoline (B1678124) derivatives has demonstrated their utility in forming such structures. researchgate.net
| Structural Feature | Potential Non-Covalent Interaction | Resulting Supramolecular Structure |
| Carbamate (N-H, C=O) | Hydrogen Bonding | 1D Tapes, 2D Sheets, HOFs |
| Quinoline Ring System | π-π Stacking | Columnar or Lamellar Arrays |
| C-6 Bromine Atom | Halogen Bonding | Defined Molecular Networks |
| 2-Aminoquinoline (post-deprotection) | Metal Coordination | Coordination Polymers, Metallo-gels, Cages |
Application in Material Science Research as a Scaffold for Advanced Functional Materials
The robust, aromatic structure of the quinoline core, combined with its versatile functional handles, makes this compound a promising scaffold for creating advanced functional materials, excluding specific end-use products.
Covalent Organic Frameworks (COFs): The bromo- and amino- (after deprotection) functionalities provide two reactive sites for polymerization. This bifunctionality could be exploited in condensation reactions (e.g., with boronic acids or aldehydes) to construct highly ordered, porous two-dimensional or three-dimensional COFs. Quinoline-linked COFs have been synthesized via Doebner reactions and show high chemical stability. nih.govresearchgate.netrepec.org The inherent properties of the quinoline unit could impart specific photophysical or catalytic properties to the resulting framework.
Conjugated Polymers: The C-6 bromine atom is a key site for polymerization via cross-coupling reactions like Suzuki or Stille coupling. By reacting with a suitable difunctional monomer (e.g., a diboronic acid), conjugated polymers incorporating the quinoline unit can be synthesized. These materials could be investigated for their fundamental charge-transport and photophysical properties, as has been done for other carbazole-quinoline polymers. researchgate.net
Functional Monomers: The compound itself can be considered a functional monomer. After modification at the C-6 position, the Boc-protected amine could be deprotected and reacted with other monomers to form polyamides or polyureas, embedding the unique properties of the 6-substituted quinoline into a larger polymer backbone.
Q & A
Q. What are the optimal synthetic conditions for preparing tert-butyl 6-bromoquinolin-2-ylcarbamate?
The compound is synthesized via nucleophilic substitution, typically by reacting 6-bromoquinolin-2-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. A common protocol involves:
- Dissolving the amine in dichloromethane (DCM) or tetrahydrofuran (THF).
- Adding the base dropwise at 0–5°C to minimize side reactions.
- Stirring the mixture at room temperature for 12–24 hours.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product with >90% purity .
Key Parameters : Base selection (weaker bases reduce carbamate hydrolysis), solvent polarity, and reaction temperature.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H/13C NMR : Confirm the tert-butyl group (δ ~1.3 ppm for nine protons, C(CH3)3) and carbamate carbonyl (δ ~155–160 ppm). The quinoline protons show distinct aromatic splitting patterns .
- Mass Spectrometry (HRMS) : Validate the molecular ion peak at m/z 323.185 (C14H15BrN2O2+) .
- IR Spectroscopy : Detect the carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3350 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert gas (N2/Ar) at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as these may hydrolyze the carbamate group or de-brominate the quinoline ring .
Advanced Research Questions
Q. How can discrepancies in reaction yields be resolved when scaling up synthesis?
Yield variations often arise from:
- Incomplete Amine Activation : Pre-dry the amine with molecular sieves or use azeotropic distillation.
- Competing Side Reactions : Monitor for tert-butyl group cleavage (e.g., via TLC) and adjust the base strength (e.g., switch from Et3N to DMAP).
- Purification Challenges : Optimize gradient elution in chromatography or employ recrystallization (e.g., using ethanol/water mixtures) .
Case Study : A 20% yield drop at 10g scale was traced to inadequate mixing; switching to a Schlenk line with mechanical stirring improved consistency .
Q. What mechanistic insights explain the bromine substituent’s impact on cross-coupling reactivity?
The 6-bromo group on quinoline facilitates Suzuki-Miyaura couplings with boronic acids. Key factors:
- Electronic Effects : Bromine’s electron-withdrawing nature activates the quinoline ring for palladium-catalyzed coupling.
- Steric Hindrance : The 6-position minimizes steric clashes compared to 8-bromo derivatives, enhancing reaction rates.
- Byproduct Analysis : Monitor for debromination (e.g., via GC-MS) when using strong bases like Cs2CO3 .
Q. How can impurities from synthetic intermediates be identified and mitigated?
Common impurities include:
- Unreacted Amine : Detectable via ninhydrin test or residual NH stretches in IR.
- Di-Boc Products : Formed from overprotection; suppress by limiting chloroformate equivalents.
- Hydrolysis Byproducts : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H2O) .
Advanced Purity Control : Employ HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to resolve impurities at 254 nm .
Methodological Challenges and Data Contradictions
Q. Why do reported melting points vary across studies?
Discrepancies (e.g., 103–106°C vs. 98–101°C) arise from:
Q. How does the carbamate group influence biological activity in drug discovery?
The tert-butyl carbamate acts as a:
- Protecting Group : Stabilizes the amine during multi-step syntheses.
- Pharmacophore Modifier : Enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration in CNS-targeted analogs.
- Metabolic Liability : Prone to enzymatic hydrolysis in vivo, requiring prodrug strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
